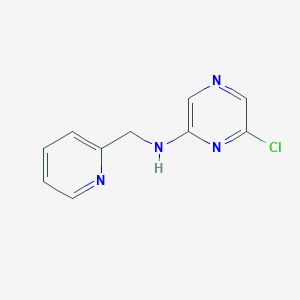

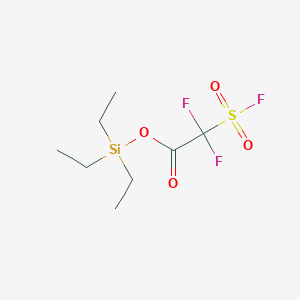

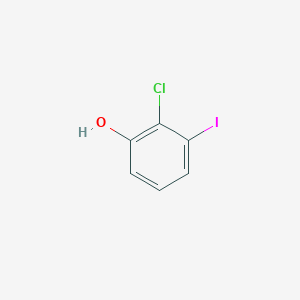

![molecular formula C8H2Br2S3 B1312789 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene CAS No. 67061-69-2](/img/structure/B1312789.png)

2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene

Overview

Description

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT). It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of DTTs .

Synthesis Analysis

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux gives 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .

Molecular Structure Analysis

The molecular formula of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is C8H2Br2S3 . The structure is planar and conjugated, which contributes to its unique electronic properties .

Chemical Reactions Analysis

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .

Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is 354.1 g/mol . It is a solid with a melting point of 165-169 °C .

Scientific Research Applications

Organic Semiconductors

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a prominent role in the advancement of organic semiconductors . It’s used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .

Organic Field-Effect Transistors (OFETs)

This compound is utilized in the fabrication of Organic Field-Effect Transistors (OFETs). OFETs are a type of field-effect transistor using an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is also used in the fabrication of Organic Light-Emitting Diodes (OLEDs). OLEDs are light-emitting diodes (LEDs) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

Organic Photovoltaic (OPV) Solar Cells

This compound is used in the development of Organic Photovoltaic (OPV) solar cells. OPVs are a type of solar cell that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules, for light absorption and charge transport to produce electricity from sunlight by the photovoltaic effect .

Electro-Luminescence

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is used in applications that involve electro-luminescence. Electro-luminescence is the phenomenon of a material emitting light in response to the passage of an electric current or to a strong electric field .

Photochromism

This compound is used in applications that involve photochromism. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra .

Corrosion Inhibitors

Thiophene derivatives, including 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .

Biological Applications

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mechanism of Action

Target of Action

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT), which is known for its unique electronic properties .

Mode of Action

The compound’s mode of action is largely based on its planar, conjugated, sulfur-rich, and highly thermally stable structure . This structure allows it to interact with other molecules and contribute to the formation of complex optoelectronic materials .

Biochemical Pathways

It’s known that the compound is used in the development of organic electronic devices , suggesting that it may play a role in electron transport pathways.

Result of Action

The primary result of 2,6-Dibromo-DTT’s action is the formation of optoelectronic materials with high charge mobility and environmental stability . These materials are used in the development of various electronic devices.

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-DTT can be influenced by various environmental factors. For instance, the compound’s synthesis involves reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF) , indicating that the reaction conditions can significantly impact the compound’s properties and functions.

Safety and Hazards

properties

IUPAC Name |

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKPZZGBROTDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC3=C2SC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464223 | |

| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |

CAS RN |

67061-69-2 | |

| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in materials science?

A1: 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is a crucial building block for synthesizing organic semiconductor materials, particularly for applications in organic photovoltaics (OPVs). Its structure allows for further functionalization, enabling the tuning of optoelectronic properties for enhanced device performance.

Q2: How does the structure of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene lend itself to the development of new materials?

A2: The presence of two bromine atoms in the 2,6 positions of the dithieno[3,2-b:2',3'-d]thiophene (DTT) core plays a crucial role in its synthetic utility. These bromine atoms act as handles for various chemical transformations, enabling the attachment of diverse molecular units to the DTT core through reactions like Suzuki coupling []. This allows researchers to fine-tune the properties of the resulting materials by incorporating different electron-donating or electron-withdrawing groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

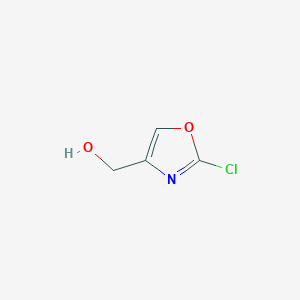

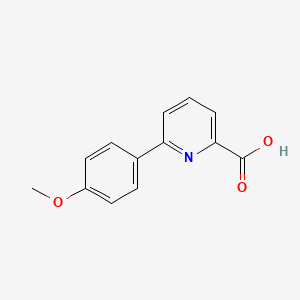

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)

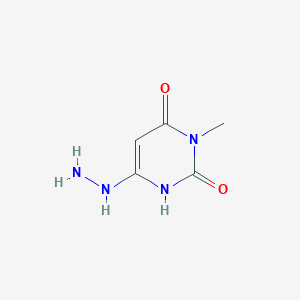

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)

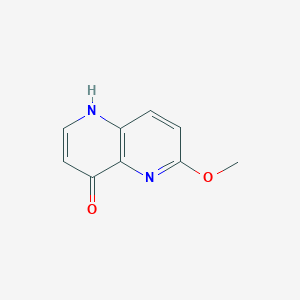

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)